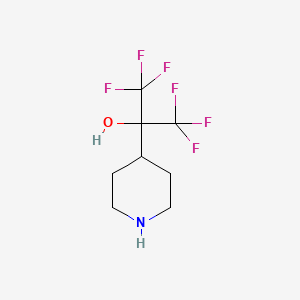
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound known for its high polarity and ionizing power. It is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol can be synthesized through the hydrogenation of hexafluoroacetone, which is derived from hexafluoropropylene . The reaction involves the following steps:
Hexafluoropropylene to Hexafluoroacetone: This step involves the oxidation of hexafluoropropylene.
Hydrogenation of Hexafluoroacetone: The hexafluoroacetone is then hydrogenated to produce this compound.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in peptide chemistry and facilitates Friedel–Crafts-type reactions.
Medicine: It is explored for its potential use in drug development and delivery systems.
作用機序
The compound exerts its effects through its high polarity and ionizing power, which facilitate various chemical reactions. It acts as a solvent and catalyst in many reactions, enhancing the efficiency and yield of the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is unique due to its high fluorine content, which imparts high polarity and ionizing power. Similar compounds include:
1,1,1,3,3,3-Hexafluoro-2-propanol: Used as a solvent in peptide chemistry and Friedel–Crafts reactions.
Hexafluoroisopropanol: Known for its use in denaturing proteins and stabilizing alpha-helical conformations.
These compounds share similar properties but differ in their specific applications and reactivity.
生物活性
1,1,1,3,3,3-Hexafluoro-2-(piperidin-4-yl)propan-2-ol is a fluorinated alcohol compound with significant potential in medicinal chemistry and material science. Its unique molecular structure, characterized by a piperidine ring and hexafluoropropanol group, imparts distinctive physical and chemical properties. This article explores its biological activity, focusing on its interactions with biological targets and potential therapeutic applications.
- Molecular Formula : C8H11F6NO
- Molecular Weight : 251.17 g/mol
- Structure : The compound features a piperidine ring substituted with a hexafluoropropanol moiety, which enhances its hydrophobicity and stability.
Research indicates that this compound exhibits significant biological activity primarily through the inhibition of phosphodiesterase (PDE) enzymes. These enzymes are crucial in regulating cellular signaling pathways. Inhibition of PDE can lead to therapeutic effects in various conditions such as Type II diabetes and other metabolic disorders.
Inhibition of Phosphodiesterase Enzymes
Studies have shown that this compound can effectively inhibit specific PDE isoforms. This inhibition may enhance cyclic nucleotide levels within cells, leading to improved signaling pathways associated with metabolic regulation.
Interaction with Biological Targets
Preliminary studies suggest that this compound interacts with several receptors and enzymes involved in metabolic regulation. Its binding affinity to these targets is under investigation to elucidate its mechanism of action further.
Case Study 1: Metabolic Disorders
In a controlled study focusing on metabolic disorders, the administration of this compound demonstrated significant improvements in glucose metabolism in diabetic animal models. The compound's ability to modulate insulin signaling pathways was highlighted as a key factor in these improvements.
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of the compound. It was found to exhibit neuroprotective properties against amyloid-beta toxicity in neuronal cell lines. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(4-Fluorophenyl)piperidine | C11H12F | Lacks fluorinated alcohol functionality; used in neuropharmacology. |
| 4-Fluoropiperidine | C8H10F | A simpler structure; used as an intermediate in organic synthesis. |
| Hexafluoroisopropanol | C6H6F6O | Similar fluorinated alcohol; different functional group arrangement. |
The unique combination of the piperidine moiety and hexafluoropropanol group distinguishes this compound from these compounds.
特性
分子式 |
C8H11F6NO |
|---|---|
分子量 |
251.17 g/mol |
IUPAC名 |
1,1,1,3,3,3-hexafluoro-2-piperidin-4-ylpropan-2-ol |
InChI |
InChI=1S/C8H11F6NO/c9-7(10,11)6(16,8(12,13)14)5-1-3-15-4-2-5/h5,15-16H,1-4H2 |
InChIキー |
YERFFTGNQWUKJS-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C(C(F)(F)F)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















